![molecular formula C29H32N4O4S B2559793 N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 422531-52-0](/img/structure/B2559793.png)
N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole rings are known to be a good pharmacophore nucleus due to their various pharmaceutical applications .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized through condensation reactions . A reaction first described by Gabriel in 1910 involved reacting N-(2-oxo-2-phenylethyl)acetamide with an equimolecular amount of phosphorus pentasulfide to yield a related thiazole derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It has a molecular formula of C27H28N4O4S and a molecular weight of 504.61. The compound contains a furan ring, a thiazole ring, and a quinazoline ring, among other functional groups .
Aplicaciones Científicas De Investigación
Hydrolytic Ring Opening : A study discusses the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, showing reactions in acid, alkaline, or neutral mediums, forming different compounds like N-furfuryl-2-(2-hydroxy-2,2-diphenyl-1-oxoethylamino)benzamide (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Synthesis for Tyrosinase Inhibition : Another study focuses on synthesizing new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. These compounds were found to be more effective than standard inhibitors in certain assays (Dige et al., 2019).
Analgesic Properties via Bioisosteric Replacement : Research also shows the enhancement of analgesic properties in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by bioisosteric replacement. This study specifically highlights the increase in analgesic activity when replacing the phenyl ring with an isosteric heterocycle (Ukrainets, Mospanova, & Davidenko, 2016).
Antimicrobial Potential : A synthesis study of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrates potential antimicrobial activities against various bacterial and fungal species (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Antibacterial Properties : Another study synthesizes 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones, showing significant anti-inflammatory and antibacterial activities, along with reduced gastro-intestinal toxicity and lipid peroxidation, suggesting potential therapeutic uses (Alam et al., 2011).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-2-3-7-16-33-28(36)24-13-12-22(27(35)31-19-23-11-8-17-37-23)18-25(24)32-29(33)38-20-26(34)30-15-14-21-9-5-4-6-10-21/h4-6,8-13,17-18H,2-3,7,14-16,19-20H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGFHLQOTPBDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.